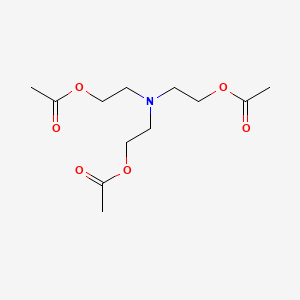
Triethanolamine triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethanolamine triacetate is an organic compound with the chemical formula C12H27NO9. It is a colorless to yellow liquid with a strong ammonia odor. This compound is known for its versatility and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethanolamine triacetate can be synthesized through the reaction of triethanolamine with acetyl chloride. The reaction typically occurs under controlled conditions to ensure the complete conversion of reactants to the desired product. The process involves the gradual addition of acetyl chloride to triethanolamine while maintaining a low temperature to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where triethanolamine and acetyl chloride are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Triethanolamine triacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions where the acetate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various acids and bases can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines.
Applications De Recherche Scientifique
Triethanolamine triacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the preparation of buffers and as a stabilizing agent in biological assays.
Medicine: It is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mécanisme D'action
Triethanolamine triacetate exerts its effects through its ability to act as a surfactant and pH adjuster. As an amine, it can accept hydrogen ions to form hydroxide and a conjugate acid, thereby raising the pH of a solution. As a surfactant, it lowers the interfacial tension in mixtures, preventing the separation of emulsions or precipitation of compounds out of solution .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethanolamine: A precursor to triethanolamine triacetate, used in similar applications but lacks the acetate groups.
Diethanolamine: Similar in structure but contains only two ethanolamine groups.
Monoethanolamine: Contains only one ethanolamine group and is used in different applications.
Uniqueness
This compound is unique due to its three acetate groups, which enhance its solubility and reactivity compared to its simpler counterparts. This makes it particularly useful in applications requiring high solubility and specific reactivity profiles.
Propriétés
Numéro CAS |
3002-18-4 |
|---|---|
Formule moléculaire |
C12H21NO6 |
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
2-[bis(2-acetyloxyethyl)amino]ethyl acetate |
InChI |
InChI=1S/C12H21NO6/c1-10(14)17-7-4-13(5-8-18-11(2)15)6-9-19-12(3)16/h4-9H2,1-3H3 |
Clé InChI |
DJYQGDNOPVHONN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCN(CCOC(=O)C)CCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


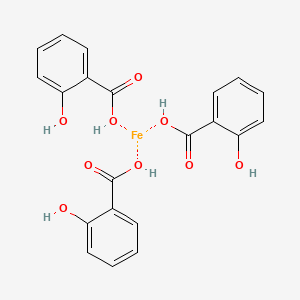
![2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic Acid Methyl Ester; Methyl 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate](/img/structure/B13828334.png)
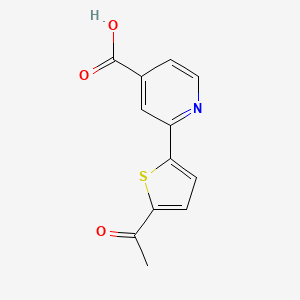

![9b-Ethoxy-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B13828363.png)

![[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate](/img/structure/B13828374.png)

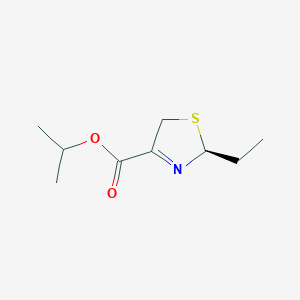
![3-[2-(3-Triethoxysilylpropoxy)Ethoxy]Sulfolane](/img/structure/B13828380.png)
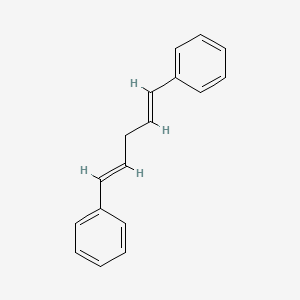
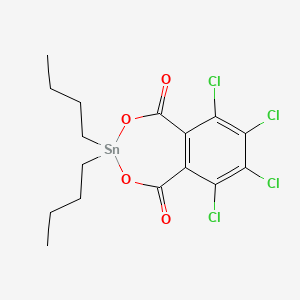

![(4S)-4-[(1R)-1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one](/img/structure/B13828410.png)
